molecular formula C21H28N2O4S B2772230 3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954022-22-1

3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2772230
CAS No.: 954022-22-1
M. Wt: 404.53
InChI Key: HPJVKLMRPMTRAT-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that features a trimethoxyphenyl group, a thiophene ring, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the Thiophene Group: The thiophene ring is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The final step involves the coupling of the trimethoxyphenyl group with the piperidine-thiophene intermediate to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of various pharmaceuticals.

    3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-trimethoxybenzoic acid: Used in the synthesis of other bioactive compounds.

Uniqueness

3,4,5-trimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its structural features, which confer specific biological activities not observed in similar compounds. The presence of the thiophene ring, in particular, may enhance its pharmacological properties compared to other trimethoxyphenyl derivatives.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJVKLMRPMTRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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